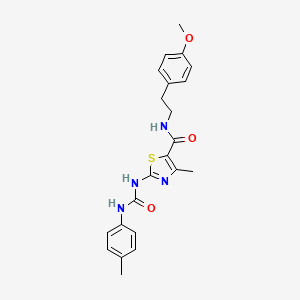
N-(4-甲氧基苄基)-4-甲基-2-(3-(对甲苯基)脲基)噻唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related thiazole derivatives often involves complex reactions, including cyclization and substitution processes. For example, the synthesis of pyrazole and thiazole derivatives involves reductive cyclization and the use of various catalysts to achieve the desired structural framework (Kumara et al., 2018; Žugelj et al., 2009). These methods highlight the intricate steps involved in constructing thiazole cores and attaching various functional groups to achieve compounds with specific properties.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interactions and stability of the compound. Techniques such as X-ray crystallography provide insights into the 3D arrangement of atoms within the compound, revealing intra- and intermolecular hydrogen bonding that contributes to its stability and reactivity (Kumara et al., 2018). Additionally, computational methods, including DFT calculations, are employed to optimize molecular geometries and predict electronic structures, crucial for understanding the compound's reactivity and potential biological activities.
Chemical Reactions and Properties
The chemical reactivity of thiazole derivatives, including N-(4-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, is influenced by their molecular structure. These compounds participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions, dictated by the presence of functional groups and the electronic nature of the thiazole ring. The synthesis of related compounds often explores these reactions to modify the chemical structure and impart new properties (Paulrasu et al., 2014).
Physical Properties Analysis
The physical properties of thiazole derivatives, including solubility, melting point, and thermal stability, are essential for their practical application in medicinal chemistry. For instance, the thermal stability of a compound is crucial for its storage and handling. Studies show that related compounds are thermally stable up to certain temperatures, which is important for their application in drug development (Kumara et al., 2018).
科学研究应用
化学合成和生物活性:Abu‐Hashem等人的研究讨论了从类似结构框架衍生的新化合物的合成,表明可以创造具有抗炎和镇痛特性的化合物的潜力。这表明N-(4-甲氧基苯乙基)-4-甲基-2-(3-(对甲苯基)脲基)噻唑-5-羧酰胺可能是合成新治疗剂的前体或模型。
腐蚀抑制研究:Khaled和Amin的研究(Khaled & Amin, 2009)关于噻唑衍生物,包括它们在腐蚀抑制中的应用,暗示了基于噻唑的化合物在保护金属免受腐蚀方面的实用性。虽然不直接相关,但它暗示了类似N-(4-甲氧基苯乙基)-4-甲基-2-(3-(对甲苯基)脲基)噻唑-5-羧酰胺在工业应用中的化学实用性。
光物理和光化学性质:Witalewska et al.探讨的荧光染料研究揭示了噻唑衍生物在开发具有独特光物理性质的材料方面的重要性。这为在光学应用中使用N-(4-甲氧基苯乙基)-4-甲基-2-(3-(对甲苯基)脲基)噻唑-5-羧酰胺打开了可能性,例如传感器或荧光标记剂。
抗肿瘤和抗病毒潜力:合成具有类似噻唑骨架的化合物已与抗肿瘤和抗病毒活性联系在一起,正如在3,5-双(吲哚基)-1,2,4-噻二唑的研究(Kumar et al., 2011)中所见。这表明N-(4-甲氧基苯乙基)-4-甲基-2-(3-(对甲苯基)脲基)噻唑-5-羧酰胺在开发新治疗剂方面具有潜在的药理应用。
分子结构和相互作用研究:详细的分子结构和相互作用研究,例如Kumara et al.在新型吡唑衍生物上进行的研究,突显了理解这类化合物的晶体学和键合相互作用的重要性。这种知识可以帮助合理设计具有期望化学和生物性质的分子,可能包括N-(4-甲氧基苯乙基)-4-甲基-2-(3-(对甲苯基)脲基)噻唑-5-羧酰胺的衍生物。
未来方向
The future directions for “N-(4-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide” and similar compounds involve the continued investigation of small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects . The information from these studies will be useful for future innovation .
作用机制
Target of Action
This compound belongs to the 2-aminothiazole class of compounds . These compounds have been found to exhibit inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The specific targets can vary depending on the exact structure of the compound and the type of cancer cells.
Biochemical Pathways
Again, the specific pathways affected would depend on the exact structure of the compound and the type of cancer cells. 2-aminothiazole derivatives have been found to affect a variety of biochemical pathways related to cell growth and survival .
Result of Action
The ultimate result of the action of anticancer drugs like this one is typically the death of cancer cells and the inhibition of tumor growth .
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-4-8-17(9-5-14)25-21(28)26-22-24-15(2)19(30-22)20(27)23-13-12-16-6-10-18(29-3)11-7-16/h4-11H,12-13H2,1-3H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJOWMYMDSLBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

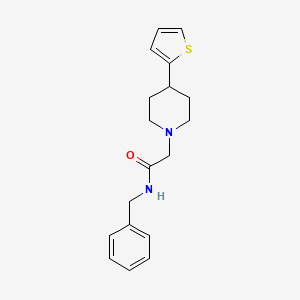
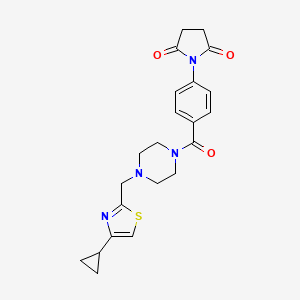

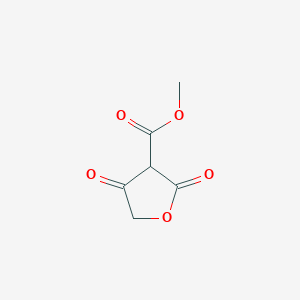
![4-Oxa-6-azaspiro[2.4]heptane-5,7-dione](/img/structure/B2486505.png)

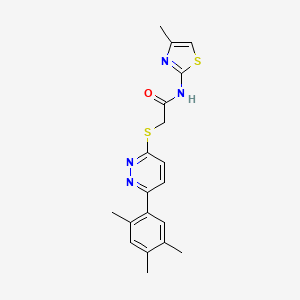
![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2486508.png)

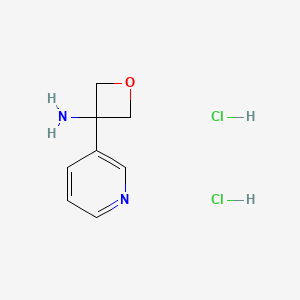
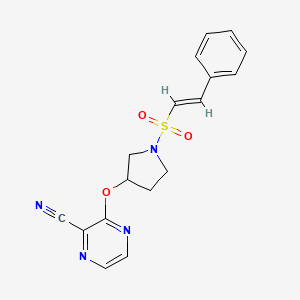
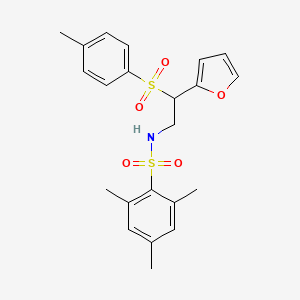
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2486517.png)
![Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2486518.png)